molecular formula C8H7NO2S B8791917 2-(Methylthio)benzo[d]oxazol-6-ol

2-(Methylthio)benzo[d]oxazol-6-ol

Cat. No.: B8791917
M. Wt: 181.21 g/mol
InChI Key: BCOJXXZDDAFOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)benzo[d]oxazol-6-ol is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C8H7NO2S/c1-12-8-9-6-3-2-5(10)4-7(6)11-8/h2-4,10H,1H3

InChI Key

BCOJXXZDDAFOGZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-hydroxy-2-mercaptobenzoxazole (165 mg), sodium bicarbonate (84 mg) and dimethyl sulfate (94 μl) was dissolved in water (2 ml) with stirring and under an argon atmosphere. The reaction mixture was stirred at RT overnight and HPLC showed that all starting material was gone. The reaction mixture was evaporated to dryness to give a dark brown solid (one can also extract the reaction mixture with chloroform to give the crude product). Chromatography on silica gel using 10% ethyl acetate/hexane gave the pure product as a near-white crystalline solid (45 mg, 25%).
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

To a solution of the 2-mercaptobenzo[d]oxazol-6-ol (1.55 g, 9.28 mmol, 1.0 eq) in 20 mL of methylene chloride was added triethylamine (1.87 g, 18.56 mmol, 2.0 eq) and methyl iodide (1.77 g, 13.92 mmol, 1.5 eq) at room temperature. The reaction mixture was stirred at rt for 3 hours. The mixture was diluted with 100 mL of methylene chloride. The resulting mixture was washed with water (10 mL), brine (10 mL), then dried over MgSO4, filtered, and evaporated under reduced pressure to give crude product, which was purified by silica gel column eluted with ethyl acetate and hexane to give the titled compound. MH+=182.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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